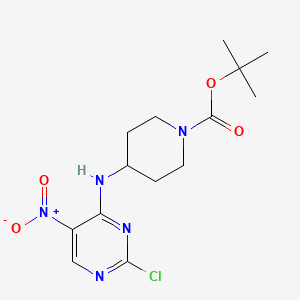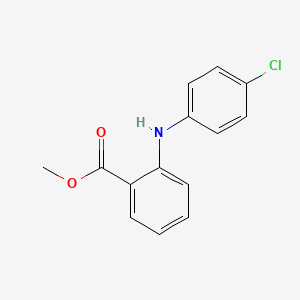
1,3-Dimethylindole-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethylindole-7-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethylindole-7-carboxylic acid typically involves several steps, including the formation of the indole ring and subsequent functionalization. One common method involves the reaction of substituted o-iodoaniline with dicarbonyl compounds, followed by cyclization using a base and a catalytic amount of copper iodide . Another approach includes the use of Lewis acid-catalyzed acyliminium ion allylation, Mitsunobu reaction, and palladium-mediated Stille-Kelly intramolecular cross-coupling .
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to improve efficiency and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethylindole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Electrophilic substitution reactions due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring .
Applications De Recherche Scientifique
1,3-Dimethylindole-7-carboxylic acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,3-Dimethylindole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, indole derivatives can bind to multiple receptors with high affinity, influencing various biological processes . The exact mechanism may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1,3-Dimethylindole-7-carboxylic acid include other indole derivatives such as:
- Indole-3-acetic acid
- 3-Methylindole
- Indole-2-carboxylic acid
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C11H11NO2 |
|---|---|
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
1,3-dimethylindole-7-carboxylic acid |
InChI |
InChI=1S/C11H11NO2/c1-7-6-12(2)10-8(7)4-3-5-9(10)11(13)14/h3-6H,1-2H3,(H,13,14) |
Clé InChI |
MUOOYXVTSLBESM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C2=C1C=CC=C2C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate](/img/structure/B13887860.png)
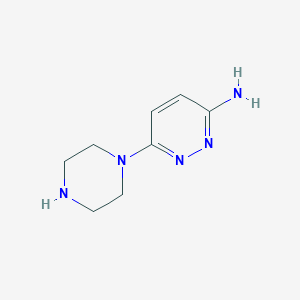
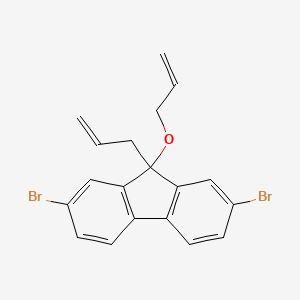
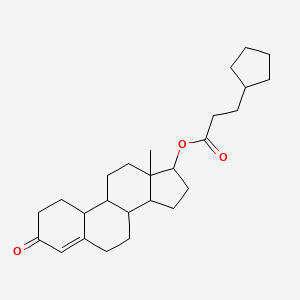
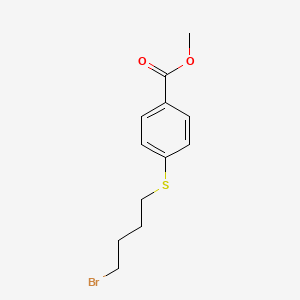
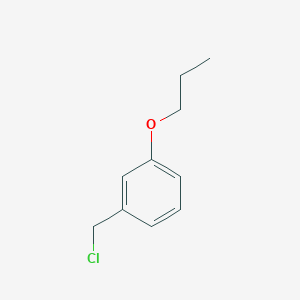
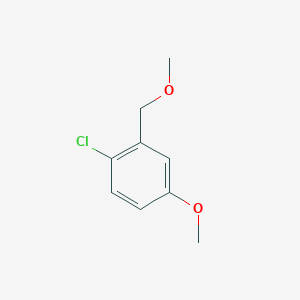
![(R)-2-(Benzo[D][1,3]dioxol-5-YL)piperazine](/img/structure/B13887893.png)
![3-[(6-Bromoquinazolin-2-yl)amino]propan-1-ol](/img/structure/B13887894.png)
![3-{[(2S)-1-[(tert-butoxy)carbonyl]azetidin-2-yl]methoxy}-N,N,N-trimethylpyridin-2-aminium trifluoromethanesulfonate](/img/structure/B13887897.png)
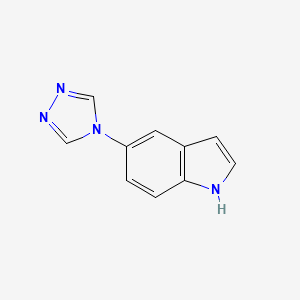
![(3-(Trifluoromethyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-6-yl)methanamine](/img/structure/B13887913.png)
